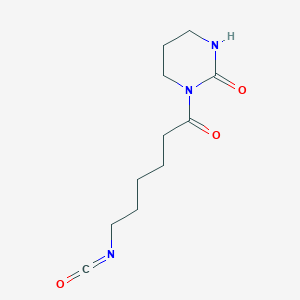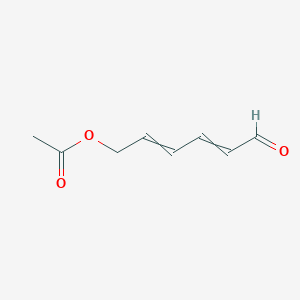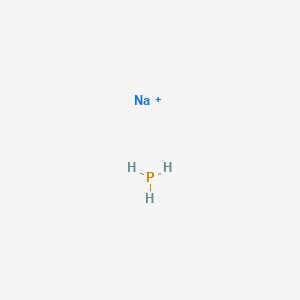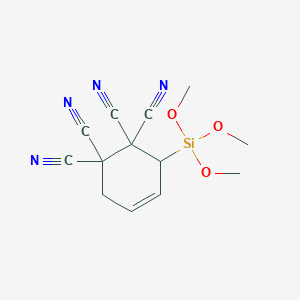
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines. This compound is characterized by a triazepine ring fused with a benzene ring, and it has a phenyl group and an isopropyl group attached to it. Benzotriazepines are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-1,2-diaminoethane with isopropyl ketone under acidic conditions to form the triazepine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.
化学反応の分析
Types of Reactions: 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isopropyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzotriazepines with various functional groups.
科学的研究の応用
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-anxiety, anti-depressant, and anti-convulsant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to the active site of an enzyme or receptor, modulating its activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Benzodiazepines: Similar in structure but with a different ring system.
Triazolobenzodiazepines: Contain a triazole ring fused with a benzodiazepine ring.
Phenyltriazines: Contain a triazine ring with a phenyl group.
Uniqueness: 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine is unique due to its specific triazepine ring structure and the presence of both phenyl and isopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90632-01-2 |
|---|---|
分子式 |
C17H19N3 |
分子量 |
265.35 g/mol |
IUPAC名 |
4-phenyl-2-propan-2-yl-3,5-dihydro-1,3,4-benzotriazepine |
InChI |
InChI=1S/C17H19N3/c1-13(2)17-18-16-11-7-6-8-14(16)12-20(19-17)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChIキー |
CMACPEJWTZHLNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2CN(N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)


![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)

![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)



![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)


![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
